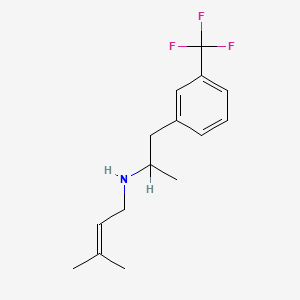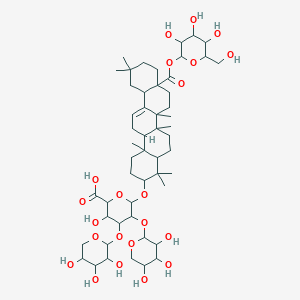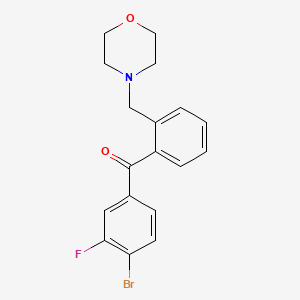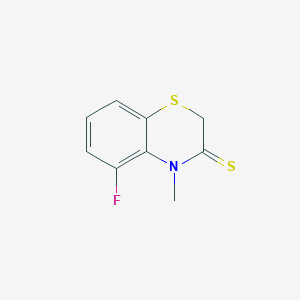![molecular formula C14H15FN2O2 B13406404 2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate CAS No. 960403-07-0](/img/structure/B13406404.png)
2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is a research chemical compound known for its utility in the preparation of etomidate derivatives, which are inhibitors of adrenal steroid 11β-hydroxylations . This compound is part of the imidazole family, which is a significant class of heterocyclic compounds widely used in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves multiple steps, typically starting with the preparation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the cyclization of amido-nitriles can be employed to form disubstituted imidazoles under mild conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are used to investigate biological pathways involving adrenal steroids.
Industry: The compound can be used in the production of specialized chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves its role as an inhibitor of adrenal steroid 11β-hydroxylations . This inhibition occurs through the interaction of the compound with the enzyme responsible for this hydroxylation process, thereby blocking the production of certain adrenal steroids.
Comparación Con Compuestos Similares
Similar Compounds
Etomidate: A well-known anesthetic agent that also inhibits adrenal steroid 11β-hydroxylations.
Metomidate: Another compound used for imaging adrenal glands and studying adrenal steroid pathways.
Uniqueness
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is unique due to its specific structure, which allows it to be used in the synthesis of etomidate derivatives. Its fluorine atom provides distinct chemical properties that can be advantageous in various applications.
Propiedades
Número CAS |
960403-07-0 |
|---|---|
Fórmula molecular |
C14H15FN2O2 |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
2-fluoroethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-11(12-5-3-2-4-6-12)17-10-16-9-13(17)14(18)19-8-7-15/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
Clave InChI |
JYDPBIIFPAOXMK-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)


![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)



![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)





